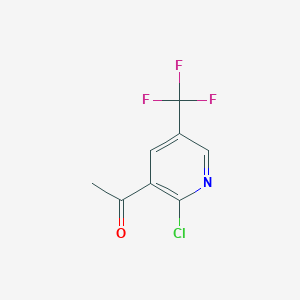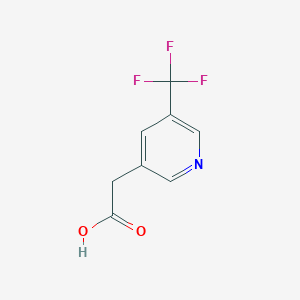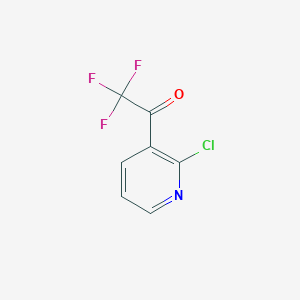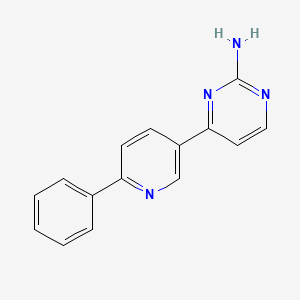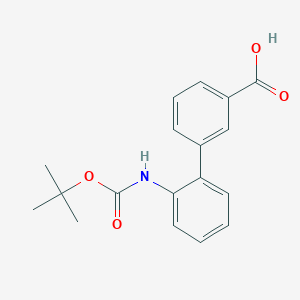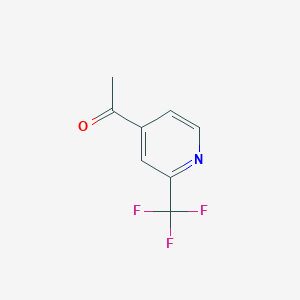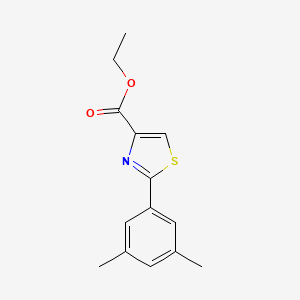![molecular formula C14H10F3NO B1394961 1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone CAS No. 1215562-44-9](/img/structure/B1394961.png)
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone
Overview
Description
“1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone” is a chemical compound with the CAS Number 358780-14-0. It has a molecular weight of 189.135 and a molecular formula of C8H6F3NO .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-BuLi in Et2O at -78 °C . The synthetic route also involves other precursors like N-methoxy-N-methylacetamide, METHYLMAGNESIUM chloride, and 6-(Trifluoromethyl)pyridin-3-amine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a trifluoromethyl group and an ethanone group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 233.7±40.0 °C at 760 mmHg, and a flash point of 95.1±27.3 °C . Its exact mass is 189.040146 and it has a LogP value of 1.84 .Scientific Research Applications
Synthesis Applications:
- Kopchuk et al. (2017) discuss a non-cyanide method for the synthesis of 3-cyanoisoquinolines using a compound structurally similar to 1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone, demonstrating its utility in organic synthesis (Kopchuk et al., 2017).
- In the work by Vaid et al. (2012), the compound is used in the practical synthesis of a complex molecule, highlighting its role as a key intermediate in synthetic processes (Vaid et al., 2012).
Catalytic Behavior:
- Sun et al. (2007) explored the use of a related compound in creating iron and cobalt complexes, which showed significant catalytic activities for ethylene reactivity, suggesting potential industrial applications (Sun et al., 2007).
Spectroscopic Analysis:
- Ataol and Ekici (2014) performed extensive spectroscopic studies (FTIR, FT-NMR, UV-Visible, X-ray) on a compound structurally related to this compound, showcasing its relevance in analytical chemistry and materials science (Ataol & Ekici, 2014).
Antimicrobial Activity:
- The work by Merugu, Ramesh, and Sreenivasulu (2010) includes the synthesis of compounds using a similar chemical, which were then screened for antibacterial activity, indicating its potential in pharmaceutical research (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Vibrational Studies:
- Cataldo et al. (2014) conducted quantum mechanical modeling on fluoromethylated-pyrrol derivatives, including compounds related to the chemical , to study their reactivities and structures, which is crucial for understanding their behavior in various applications (Cataldo et al., 2014).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Biochemical Analysis
Biochemical Properties
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially affecting the overall metabolic flux . The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in biochemical pathways . The inhibitory effect on enzymes is a key aspect of its molecular mechanism, as it can lead to significant changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and alter the levels of certain metabolites . Understanding the metabolic pathways involving this compound is crucial for elucidating its overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)11-5-6-13(18-8-11)10-3-2-4-12(7-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJUADQKGLOPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


